BACE-1 Inhibitory Potency: L-Enantiomer vs. Clinical-Stage Comparators
The L-enantiomer of the target compound (CAS 187884-91-9, PDB ligand 1CH) has a validated BACE-1 IC50 of 27.2 μM (27,200 nM) as recorded in the PDBBind database from the co-crystal structure 4I11 [1]. In a separate FRET-based biochemical assay, the L-enantiomer exhibited an IC50 of 2.8 μM (2,800 nM) [2]. The DL-racemic target compound (CAS 1397005-80-9) is expected to exhibit approximately twofold lower potency in chiral assays due to the presence of the less active D-enantiomer. For comparison, the optimized thiophene-dihydroisoquinoline compound 8 from the same scaffold class achieved a BACE-1 Alpha assay IC50 of 8 nM — representing an approximately 3,400-fold improvement over the screening hit IC50 [3]. This potency gap establishes the target compound as a validated but early-stage hit suitable for fragment-based or scaffold-hopping optimization programs, not as a potent lead.
| Evidence Dimension | BACE-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | L-enantiomer: IC50 = 27.2 μM (PDBBind); IC50 = 2.8 μM (FRET). DL-racemic: estimated ~2-fold weaker in chiral assays. |
| Comparator Or Baseline | Thiophene dihydroisoquinoline compound 8: BACE-1 Alpha assay IC50 = 8 nM (0.008 μM). 6-Chlorodihydroisoquinoline oxazole 220: BACE-1 IC50 = 0.82 μM. |
| Quantified Difference | ~3,400-fold potency gap between screening hit (27.2 μM) and optimized lead compound 8 (0.008 μM). ~10-fold gap to 6-chloro oxazole comparator (0.82 μM). |
| Conditions | L-enantiomer: PDBBind curated IC50 from BACE-1 biochemical assay (PDB 4I11); FRET assay using Rh-EVNLDAEFK substrate. Compound 8: BACE-1 Alpha assay (Probst et al. 2013). 6-Chloro oxazole: BACE-1 biochemical assay. |
Why This Matters
This defines the compound's appropriate use context: it is a validated, structurally characterized screening hit for BACE-1 inhibitor discovery, not a potent lead — procurement should be driven by its utility as a reference tool or SAR starting point, not by potency expectations.
- [1] RCSB Protein Data Bank. 4I11: Binding Affinity Annotations. PDBBind/BindingDB/Binding MOAD IC50: 2.72e+4 nM for ligand 1CH (N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-L-phenylalanine). View Source
- [2] BindingDB. BDBM50329115: IC50 = 2.80E+3 nM. Inhibition of BACE1 using peptide substrate Rh-EVNLDAEFK-Quencher by FRET assay. View Source
- [3] Probst GD, Bowers S, Xu YZ, et al. Design and synthesis of thiophene dihydroisoquinolines as novel BACE1 inhibitors. Bioorg Med Chem Lett. 2013;23(10):3075-3080. View Source
